![molecular formula C12H17BrClNO B1417058 1-(3-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine hydrochloride CAS No. 2203940-46-7](/img/structure/B1417058.png)
1-(3-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine hydrochloride
Overview
Description
The compound “1-(3-Bromo-2-cyclopropylmethoxyphenyl)-ethylamine hydrochloride” is a complex organic molecule. It contains a bromine atom, a cyclopropyl group (a three-membered carbon ring), a methoxy group (an oxygen atom bonded to a methyl group), and an ethylamine group (a two-carbon chain with an amine group). The “hydrochloride” part suggests that this compound is a salt of hydrochloric acid .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar amine and methoxy groups could make it more soluble in polar solvents, while the cyclopropyl group could influence its shape and possibly its boiling and melting points .Scientific Research Applications
Synthesis and Pharmacological Activity
Synthesis and Antidepressant Activity : A study by Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit neurotransmitter uptake and potential antidepressant activity, suggesting a pathway through which similar compounds might be developed for therapeutic use (Yardley et al., 1990).
Enzymatic Resolution : Research by Gill et al. (2007) demonstrated an efficient biocatalytic process for the resolution of 1-(3′-bromophenyl)ethylamine, indicating the potential for selective synthesis methods in producing enantiomerically pure compounds (Gill, Das, & Patel, 2007).
properties
IUPAC Name |
1-[3-bromo-2-(cyclopropylmethoxy)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c1-8(14)10-3-2-4-11(13)12(10)15-7-9-5-6-9;/h2-4,8-9H,5-7,14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDZROWSJRCJJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)Br)OCC2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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